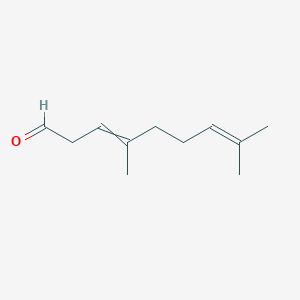
4,8-Dimethylnona-3,7-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethylnona-3,7-dienal is an organic compound with the molecular formula C11H18O. It is an aldehyde with a unique structure characterized by three double bonds and two methyl groups. This compound is known for its role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,8-Dimethylnona-3,7-dienal can be synthesized through several methods. One common approach involves the cyclization of 4,8-dimethylnona-3,7-dienoic acid in the presence of stannic chloride . This reaction proceeds through a concerted mechanism, resulting in the formation of the desired aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethylnona-3,7-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the structure allow for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from the reactions of this compound include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
4,8-Dimethylnona-3,7-dienal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of 4,8-Dimethylnona-3,7-dienal involves its interaction with specific molecular targets and pathways. For example, in plants, it is produced in response to herbivory and acts as a signaling molecule to attract predators of herbivores . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylnona-3,7-dienoic acid: This compound is a precursor in the synthesis of 4,8-Dimethylnona-3,7-dienal.
4,8-Dimethyl-1,3,7-nonatriene: A related compound with similar structural features but different functional groups.
3,7-Nonadien-2-one, 4,8-dimethyl-: Another structurally similar compound with a ketone functional group.
Uniqueness
This compound is unique due to its specific aldehyde functional group and the presence of multiple double bonds, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
76826-73-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4,8-dimethylnona-3,7-dienal |
InChI |
InChI=1S/C11H18O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
AEMBVQYDXXTMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















